molecular formula C29H32N4O2S B12034318 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B12034318
M. Wt: 500.7 g/mol
InChI Key: GSDKHLFTMGUJFN-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule that features a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of Aromatic Substituents: The aromatic substituents, such as the 4-tert-butylphenyl and 4-methoxyphenyl groups, are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may inhibit or modulate the activity of these targets, leading to downstream effects such as reduced inflammation or induced cell death in cancer cells.

Comparison with Similar Compounds

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide: can be compared with other similar compounds:

    Similar Compounds: Other triazole-based compounds with sulfanyl groups and aromatic substituents.

    Uniqueness: The specific combination of substituents and functional groups in this compound may confer unique biological activities or chemical reactivity.

List of Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylphenyl)acetamide

These similar compounds share the triazole and sulfanyl core structure but differ in the nature of their aromatic substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

Chemical Structure and Properties

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. Its molecular formula is C20H24N4OSC_{20}H_{24}N_4OS with a molecular weight of approximately 368.49 g/mol. The compound features a triazole ring, sulfanyl group, and various aromatic substituents, including tert-butyl and methoxy groups, which are significant for its biological activity.

Biological Activity

The biological activity of this compound has garnered interest due to its potential therapeutic applications. Compounds containing triazole moieties are known for their diverse biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects by inhibiting key enzymes or receptors involved in microbial growth.
  • Antifungal Activity : The triazole ring is particularly noted for its antifungal properties, making this compound a candidate for treating fungal infections.
  • Anti-inflammatory Effects : Some analogs of this compound have demonstrated anti-inflammatory properties, indicating potential use in treating inflammatory diseases.
  • Anticancer Potential : Research is ongoing to explore the anticancer properties of this compound, focusing on its ability to modulate cellular pathways involved in cancer progression.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to various biological processes, potentially disrupting disease pathways.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that influence cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activities of similar triazole derivatives. For example:

  • Antifungal Efficacy : A study evaluated the antifungal activity of triazole derivatives against various fungal strains. Results indicated that modifications in substituents significantly affected potency. The presence of bulky groups like tert-butyl enhanced activity against resistant strains.
  • Anti-inflammatory Studies : In vitro assays demonstrated that certain triazole derivatives exhibited reduced pro-inflammatory cytokine production in macrophages. This suggests a mechanism where these compounds could be utilized in managing inflammatory conditions.
  • Anticancer Activity : Research on related compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This highlights the potential for this compound as a lead compound for anticancer drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl group.
  • Attachment of Aromatic Substituents : Electrophilic aromatic substitution is used to add functional groups like tert-butyl and methoxy.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamideC20H22ClN5OSContains dichlorophenyl substituent
2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamideC20H24N4OSVariation in isopropyl positioning
N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio}-acetamideC22H24N3O2SFeatures a benzyloxy group

The unique combination of substituents in this compound may enhance its biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C29H32N4O2S/c1-6-20-9-7-8-10-25(20)30-26(34)19-36-28-32-31-27(21-11-13-22(14-12-21)29(2,3)4)33(28)23-15-17-24(35-5)18-16-23/h7-18H,6,19H2,1-5H3,(H,30,34)

InChI Key

GSDKHLFTMGUJFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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